Amines, di-C14-18-alkylmethyl

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

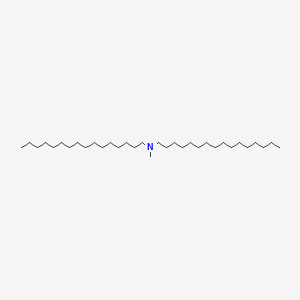

N-hexadecyl-N-methylhexadecan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H69N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34(3)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-33H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMTVIZYKDBFFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H69N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873461 |

Source

|

| Record name | N-Hexadecyl-N-methyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16724-61-1, 67700-99-6 |

Source

|

| Record name | N-Hexadecyl-N-methyl-1-hexadecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16724-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipalmitylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016724611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, di-C14-18-alkylmethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanamine, N-hexadecyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Hexadecyl-N-methyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, di-C14-18-alkylmethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexadecanamine, N-hexadecyl-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPALMITYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI19TV232A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Role of Long-Chain Tertiary Amines in Modern Science

An In-depth Technical Guide to the Synthesis and Characterization of Di-C14-18-Alkylmethyl Amines

Di-C14-18-alkylmethyl amines represent a class of tertiary amines characterized by a single methyl group and two long, saturated alkyl chains, typically ranging from 14 to 18 carbon atoms in length. This category generally refers to a mixture of amines with varying C14, C16, and C18 chains, reflecting the composition of their fatty acid precursors.[1][2] Their unique amphiphilic structure, combining a hydrophilic tertiary amine headgroup with a substantial hydrophobic tail, makes them invaluable intermediates and functional molecules in diverse scientific fields.

In drug development, these amines are critical building blocks for cationic lipids. When protonated, they can form liposomes or lipid nanoparticles (LNPs) that electrostatically bind and encapsulate anionic payloads like mRNA, siRNA, and DNA.[3] This technology is at the forefront of genetic medicine, enabling the targeted delivery of therapeutics.[4][5] Beyond biomedicine, their surfactant properties are leveraged in materials science, and they serve as key precursors for producing quaternary ammonium compounds used as phase-transfer catalysts and antimicrobial agents.

This guide provides a comprehensive overview of the principal synthetic methodologies and rigorous characterization techniques for di-C14-18-alkylmethyl amines, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Part I: Synthesis of Di-C14-18-Alkylmethyl Amines

The synthesis of a tertiary amine from a secondary amine precursor is a fundamental organic transformation. The primary challenge lies in achieving selective mono-methylation without the formation of a quaternary ammonium salt by-product. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents.

Core Synthetic Strategies

Two primary and highly reliable strategies for the N-methylation of di(C14-18-alkyl)amines are reductive amination and direct alkylation.

-

Reductive Amination: This is arguably the most robust and widely used method for preparing tertiary amines.[6][7][8] The process involves the reaction of a secondary amine with an aldehyde (in this case, formaldehyde) to form an unstable iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the tertiary amine. This method is highly efficient and avoids the over-alkylation issues common with direct alkylation.[8]

-

Direct Alkylation: This classic S_N2 reaction involves treating the secondary amine nucleophile with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate.[9][10][11][12] While straightforward, this reaction's primary drawback is the potential for the newly formed tertiary amine—which is often more nucleophilic than the secondary amine precursor—to react with another molecule of the alkylating agent, leading to the formation of a quaternary ammonium salt.[10][11][13] This side reaction can be minimized by carefully controlling stoichiometry or using a large excess of the starting amine.[13]

Below is a diagram illustrating the general workflow from synthesis to characterization.

Caption: General workflow for the synthesis and characterization of di-C14-18-alkylmethyl amines.

Experimental Protocol 1: Reductive Amination via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specialized form of reductive amination where the combination of formaldehyde and formic acid serves as both the carbon source and the reducing agent. It is an excellent, metal-free method for the exhaustive methylation of amines.

Causality: Formaldehyde reacts with the secondary amine to form an iminium cation. The formate anion (from formic acid) then acts as a hydride donor, reducing the iminium ion to the tertiary amine. The reaction is driven to completion by the formation of carbon dioxide gas. This method is particularly trustworthy as it inherently prevents over-alkylation to the quaternary salt.

Caption: Simplified mechanism of the Eschweiler-Clarke reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add di(C14-18-alkyl)amine (1.0 eq).

-

Reagent Addition: Add aqueous formaldehyde (37 wt. %, 2.5 eq) followed by formic acid (98-100%, 2.5 eq). Note: The reaction is typically exothermic; addition may need to be controlled with an ice bath.

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) and maintain for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS until the starting secondary amine is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of aqueous sodium hydroxide (e.g., 4 M NaOH). This step neutralizes the excess formic acid and deprotonates the amine product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or hexane; 3 x volumes).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a waxy solid or oil, can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

Part II: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized di-C14-18-alkylmethyl amine. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation.[14]

-

¹H NMR: The key diagnostic signal is a singlet appearing around 2.2-2.4 ppm , integrating to 3 protons, which corresponds to the newly introduced N-CH₃ group.[15] The protons on the carbons alpha to the nitrogen (the N-CH₂- groups of the long alkyl chains) typically appear as a triplet around 2.2-2.5 ppm . The rest of the alkyl chain protons will appear as broad multiplets in the aliphatic region (~0.8-1.6 ppm), with the terminal methyl groups appearing as a triplet around 0.9 ppm. Critically, the N-H proton signal from the secondary amine starting material (which can be broad and variable) will be absent.[16][17]

-

¹³C NMR: The N-CH₃ carbon will exhibit a distinct signal around 42-45 ppm . The alpha-carbons (N-CH₂) will appear around 55-60 ppm . The remaining alkyl chain carbons will resonate in the 14-35 ppm range.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the conversion of the functional group.

-

The most important diagnostic feature is the disappearance of the N-H stretching band of the secondary amine, which typically appears as a single, weak-to-medium peak around 3300-3350 cm⁻¹.[15][17][18]

-

The presence of the tertiary amine can be confirmed by observing the C-N stretching vibrations, which appear in the fingerprint region between 1250-1020 cm⁻¹ .[18] Strong C-H stretching bands will be visible around 2850-2960 cm⁻¹.

-

-

Mass Spectrometry (MS): MS provides confirmation of the molecular weight and offers structural information through fragmentation patterns.

-

Molecular Ion: In accordance with the Nitrogen Rule , the molecule will have an odd nominal molecular weight due to the single nitrogen atom.[16][17]

-

Fragmentation: The most characteristic fragmentation pathway for long-chain amines is α-cleavage , where the bond between the alpha and beta carbons is broken.[15][17] This results in the loss of a large alkyl radical and the formation of a stable, resonance-stabilized iminium cation, which will often be the base peak or a very prominent peak in the spectrum.

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.

-

Detection: Since long-chain amines lack a UV chromophore, detection can be challenging. Universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are ideal. Alternatively, derivatization with a UV-active agent can be employed for analysis with a standard UV detector.[19][20]

-

Method: A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape by ensuring the amine is protonated.

-

Summary of Expected Analytical Data

| Technique | Characteristic Feature | Expected Value/Observation |

| ¹H NMR | N-CH₃ Protons | Singlet, ~2.2-2.4 ppm |

| α-CH₂ Protons | Multiplet (triplet), ~2.2-2.5 ppm | |

| Disappearance of N-H proton | Absence of a broad signal characteristic of the secondary amine precursor.[16] | |

| ¹³C NMR | N-CH₃ Carbon | ~42-45 ppm |

| α-CH₂ Carbon | ~55-60 ppm | |

| IR | Disappearance of N-H Stretch | Absence of a peak around 3300-3350 cm⁻¹.[15][18] |

| C-N Stretch | Present in the 1250-1020 cm⁻¹ region.[18] | |

| MS | Molecular Ion (M⁺) | Odd nominal mass corresponding to CₙH₂ₙ₊₃N. |

| Major Fragment | Peak corresponding to α-cleavage (loss of a C₁₃-C₁₇ alkyl radical). | |

| Purity (HPLC) | Main Peak | >95% area by ELSD/CAD detection. |

Conclusion

The synthesis of di-C14-18-alkylmethyl amines is a well-established process that is crucial for the advancement of fields ranging from drug delivery to materials science. Reductive amination, particularly the Eschweiler-Clarke reaction, stands out as a superior method due to its high selectivity and prevention of over-alkylation. Direct alkylation remains a viable alternative, provided that reaction conditions are carefully controlled. A multi-technique approach to characterization, combining NMR, MS, and IR spectroscopy with chromatographic purity analysis, provides a robust and self-validating framework to ensure the final product meets the stringent quality standards required for research and development applications. This guide provides the foundational knowledge and practical protocols for scientists to confidently synthesize and verify these important chemical entities.

References

- EP1466887A1 - Process for the synthesis of N-methyl-dialkylamines from secundary amines and formaldehyde - Google Patents.

-

A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. Available from: [Link]

-

Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Royal Society of Chemistry. Available from: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

-

tertiary amine synthesis & reductive amination. YouTube. Available from: [Link]

-

Tertiary Amine Synthesis by Radical Carbonyl Alkylative Amination. ACS Publications. Available from: [Link]

-

Novel and Efficient Synthesis of N,N-dialkylamino-O-alkyl-2-(1-methyl-2-oxopropylidene)phosphorohydrazido Oximes. Part 3. MDPI. Available from: [Link]

-

HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available from: [Link]

- DE10316375A1 - Process for the preparation of N-methyl-dialkylamines from secondary dialkylamines and formaldehyde. Google Patents.

- DD228900A1 - PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE. Google Patents.

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available from: [Link]

- US3542876A - Amination of alkyl halides. Google Patents.

-

Ch22: Alkylation of Amines. University of Calgary. Available from: [Link]

-

Chapter 2: Synthetic Methods for Alkyl Amines. Royal Society of Chemistry. Available from: [Link]

-

20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available from: [Link]

-

Synthesis of N-Alkyl Amino Acids. Monash University. Available from: [Link]

-

Amines. University of California, Los Angeles. Available from: [Link]

-

Determination of molar ratio of primary secondary and tertiary amines in polymers by applying derivatization and NMR spectroscopy. ResearchGate. Available from: [Link]

-

HPLC determination finds amines made by fermentation. Wiley Analytical Science. Available from: [Link]

-

Amine alkylation. Wikipedia. Available from: [Link]

-

Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. ChemRxiv. Available from: [Link]

-

Amines, (C14-18 and C16-18-unsatd. alkyl)dimethyl. PubChem. Available from: [Link]

-

Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available from: [Link]

-

Spectroscopy of Amines. Oregon State University. Available from: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. MDPI. Available from: [Link]

-

Amines, di-C14-18-alkylmethyl - Substance Details. US EPA. Available from: [Link]

-

Chemical Conjugation in Drug Delivery Systems. PubMed Central. Available from: [Link]

-

Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. MDPI. Available from: [Link]

-

Synthesis of Amines: Direct Alkylation. YouTube. Available from: [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available from: [Link]

-

Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. NIH. Available from: [Link]

-

Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PubMed. Available from: [Link]

-

24.11: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

-

Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. NIH. Available from: [Link]

Sources

- 1. Amines, (C14-18 and C16-18-unsatd. alkyl)dimethyl - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. EP1466887A1 - Process for the synthesis of N-methyl-dialkylamines from secundary amines and formaldehyde - Google Patents [patents.google.com]

- 10. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 11. books.rsc.org [books.rsc.org]

- 12. Amine alkylation - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Di-C14-18-Alkylmethyl Amines

<_- an="" in-depth="" technical="" guide="" to="" the="" spectroscopic="" analysis="" of="" di-c14-18-alkylmethyl="" amines="" _="">

Introduction

Di-C14-18-alkylmethyl amines are a class of tertiary amines characterized by the presence of two long alkyl chains (ranging from 14 to 18 carbon atoms) and a methyl group attached to a central nitrogen atom. These compounds and their derivatives are integral components in a multitude of applications, including as surfactants, fabric softeners, and as cationic lipids for nucleic acid delivery in the pharmaceutical industry. The precise structural elucidation and quality control of these amines are paramount to ensuring their efficacy and safety in these diverse applications.

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—for the detailed analysis of di-C14-18-alkylmethyl amines. We will delve into the theoretical underpinnings, practical experimental considerations, and data interpretation, offering a robust framework for researchers, scientists, and drug development professionals.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For di-C14-18-alkylmethyl amines, FT-IR is particularly useful for confirming the presence of key functional groups and for assessing the overall purity of the sample.

The Causality Behind Spectral Features

The defining characteristic of a tertiary amine in an FT-IR spectrum is the absence of N-H stretching vibrations, which are typically observed in the 3300-3500 cm⁻¹ region for primary and secondary amines.[1][2][3][4] This absence is a direct consequence of the molecular structure, where the nitrogen atom is bonded to three carbon atoms, leaving no hydrogen atoms directly attached to it.[1][2]

While the lack of an N-H bond removes a key diagnostic peak, other vibrational modes provide a characteristic "fingerprint" for these long-chain amines:

-

C-H Stretching Vibrations: Strong and sharp absorption bands are expected in the 2800-3000 cm⁻¹ region, arising from the symmetric and asymmetric stretching of the numerous C-H bonds within the long alkyl chains (CH₂) and the methyl group (CH₃).[1]

-

C-N Stretching Vibrations: The stretching of the C-N bond in aliphatic amines typically gives rise to weak or medium intensity bands in the 1020-1250 cm⁻¹ range.[3][5] The intensity of this peak can be variable and may be located in a crowded region of the spectrum, making it a less definitive diagnostic tool on its own.[2]

Self-Validating Experimental Protocol

A robust FT-IR analysis protocol ensures reproducibility and accuracy.

Experimental Workflow for FT-IR Analysis

Caption: Workflow for FT-IR analysis of long-chain amines.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the amine sample is free from moisture, as water has a broad O-H stretching band that can obscure parts of the spectrum.

-

For solid samples, they can be analyzed as a melt on a heated ATR (Attenuated Total Reflectance) accessory or as a KBr (potassium bromide) pellet. For viscous liquids, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Use a clean and dry FT-IR spectrometer.

-

For ATR analysis, ensure the crystal is clean before collecting the background and sample spectra.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides a good signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Examine the resulting spectrum for the characteristic absorption bands outlined in Table 1.

-

Data Presentation

Table 1: Characteristic FT-IR Absorption Bands for Di-C14-18-Alkylmethyl Amines

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong, Sharp | Indicates the presence of the long alkyl chains. |

| C-N Stretch (Aliphatic) | 1020 - 1250 | Weak to Medium | Can be difficult to assign definitively due to other absorptions in the fingerprint region.[2][3] |

| N-H Stretch | Absent | - | The absence of a band in the 3300-3500 cm⁻¹ region is a key indicator of a tertiary amine.[1][2][3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of organic compounds. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

The Logic of Chemical Shifts:

The chemical shift (δ) in ¹H NMR is highly sensitive to the electronic environment of the proton. In di-C14-18-alkylmethyl amines, we can predict the following characteristic signals:

-

N-CH₃ (Methyl Protons): The protons of the methyl group directly attached to the nitrogen are deshielded due to the electronegativity of the nitrogen atom. This results in a singlet (as there are no adjacent protons to couple with) appearing downfield compared to a typical alkane methyl group.

-

N-CH₂ (Methylene Protons α to Nitrogen): The protons on the carbons directly bonded to the nitrogen (α-carbons) are also deshielded and will typically appear as a triplet, coupling with the adjacent methylene protons. Their chemical shift will be further downfield than the other methylene groups in the alkyl chain.[6]

-

-(CH₂)n- (Bulk Methylene Protons): The majority of the protons in the long alkyl chains will reside in very similar chemical environments, leading to a large, overlapping multiplet in the upfield region of the spectrum.

-

-CH₃ (Terminal Methyl Protons): The protons of the terminal methyl groups of the long alkyl chains will appear as a triplet, coupling with the adjacent methylene group, at the most upfield position.

A Self-Validating Experimental Protocol for ¹H NMR

Experimental Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of long-chain amines.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the di-C14-18-alkylmethyl amine in 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃).[7]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for chemical shift referencing.[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

The instrument software will automatically lock onto the deuterium signal of the solvent.

-

Perform tuning and shimming procedures to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration, but 8 to 16 scans are often sufficient.

-

-

Data Processing and Analysis:

-

The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate integration.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak. The ratio of the integrals should correspond to the ratio of the number of protons giving rise to each signal.

-

Assign the peaks based on their chemical shift, multiplicity, and integration values.

-

¹³C NMR Spectroscopy: A Carbon-centric View

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Understanding ¹³C Chemical Shifts:

-

N-CH₃ (Methyl Carbon): The carbon of the methyl group attached to the nitrogen will be deshielded and appear in a characteristic region for amines.

-

N-CH₂ (Alpha-Methylene Carbon): The carbons directly attached to the nitrogen will be the most deshielded of the aliphatic carbons due to the electronegativity of the nitrogen.[6]

-

-(CH₂)n- (Bulk Methylene Carbons): The carbons in the middle of the long alkyl chains will have very similar chemical environments and will therefore resonate at very similar chemical shifts, often resulting in a cluster of intense peaks.

-

-CH₂- and -CH₃ (Terminal Alkyl Carbons): The carbons at the end of the alkyl chain will be the most shielded and will appear at the most upfield positions.

A Self-Validating Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is very similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed, which results in all carbon signals appearing as singlets, simplifying the spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Prepare the sample as described for ¹H NMR. A slightly higher concentration may be beneficial.

-

Instrument Setup: Set up the instrument as for ¹H NMR, but select the ¹³C nucleus for observation.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will require a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing and Analysis: Process the data as for ¹H NMR. Assign the carbon signals based on their chemical shifts and comparison with predicted values or reference spectra.

Data Presentation

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Di-C14-18-Alkylmethyl Amines (in CDCl₃)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| -CH₃ (Terminal) | ~0.88 | ~14 | Triplet |

| -(CH₂)n- (Bulk) | ~1.25 | ~22-32 | Multiplet |

| -CH₂-CH₂-N (Beta) | ~1.4-1.6 | ~26-28 | Multiplet |

| -CH₂-N (Alpha) | ~2.2-2.4 | ~50-60 | Triplet |

| N-CH₃ | ~2.2-2.3 | ~40-45 | Singlet |

Note: These are approximate ranges and can vary depending on the specific molecule and experimental conditions.[6][8]

Visualizing Spectroscopic Correlations

Caption: Key NMR correlations for a representative di-C16-alkylmethyl amine.

Conclusion: A Synergistic Approach

The comprehensive characterization of di-C14-18-alkylmethyl amines is most effectively achieved through the synergistic use of FT-IR and NMR spectroscopy. FT-IR provides a rapid and convenient method for confirming the tertiary amine functionality and assessing for the presence of hydroxyl or primary/secondary amine impurities. NMR spectroscopy, in both its ¹H and ¹³C forms, delivers an unambiguous and detailed map of the molecular structure, allowing for the verification of the alkyl chain lengths and the confirmation of the methyl group attachment to the nitrogen.

By employing the rigorous, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the structural integrity and quality of these critical compounds, thereby underpinning the reliability and performance of their end-use applications.

References

- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

ResearchGate. (2025). FTIR spectra of the C–H stretching absorbance in tertiary amine groups of (a) P(DMAMS- co -EGDA) coating C7 and (b) un-crosslinked PDMAMS coating before (solid line), after 1 h (dashed line) and 24 h (dotted line) washing in PBS solutions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Distearylmethylamine. PubChem Compound Database. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0164942). Available at: [Link]

-

University of Colorado Boulder. (n.d.). Amines. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0330293). Available at: [Link]

-

Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

ResearchGate. (2025). The vibrational spectra of the cyanide ligand revisited: The ν(CN) infrared and Raman spectroscopy of Prussian blue and its analogues. Available at: [Link]

-

NIST. (n.d.). Distearyl methyl amine. NIST WebBook. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

PubMed. (n.d.). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR shifts 1H -general.cdx. Available at: [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Amines. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyloctadecylamine. PubChem Compound Database. Available at: [Link]

-

MDPI. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Available at: [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

National Institutes of Health. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Available at: [Link]

-

ResearchGate. (2011). A 13C and 15N experimental NMR and theoretical study of the structure of linear primary aliphatic amines and ammonium salts: From C1 to C18. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Amines, (C14-18 and C16-18-unsatd. alkyl)dimethyl. PubChem Compound Database. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

-

PubMed. (n.d.). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Available at: [Link]

-

International Union of Crystallography. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available at: [Link]

-

Wikipedia. (n.d.). Methyldiethanolamine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-1-tetradecanamine. PubChem Compound Database. Available at: [Link]

Sources

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistryconnected.com [chemistryconnected.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of Di-C14-18-Alkylmethyl Amines

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation of di-C14-18-alkylmethyl amines. These long-chain tertiary amines are of increasing interest in the pharmaceutical industry, particularly in the formulation of drug delivery systems and as chemical intermediates.[1][2] Understanding their behavior under thermal stress is critical for ensuring drug product stability, efficacy, and safety.[] This guide synthesizes theoretical principles of amine degradation with established analytical methodologies to provide a robust framework for researchers, scientists, and drug development professionals. While specific experimental data for this class of compounds is not extensively available in public literature, this guide extrapolates from closely related fatty amines and long-chain hydrocarbons to present likely degradation pathways and detailed analytical protocols for their investigation.

Introduction to Di-C14-18-Alkylmethyl Amines

Di-C14-18-alkylmethyl amines are tertiary amines characterized by a nitrogen atom bonded to one methyl group and two long, saturated alkyl chains, with each chain containing between 14 and 18 carbon atoms. These compounds are typically waxy solids at room temperature with low water solubility, a consequence of their high molecular weight and long hydrophobic alkyl chains.[1] Their synthesis is generally achieved from fatty acids, which are derived from natural sources like vegetable or seed oils.[1]

The unique physicochemical properties of these amines make them valuable in pharmaceutical applications. Their long alkyl chains can interact with lipid bilayers, making them suitable for use in lipid-based drug delivery systems such as liposomes and solid lipid nanoparticles.[2][4] Furthermore, the tertiary amine group can be protonated, providing a pH-sensitive handle for controlled drug release. Given their role as excipients or key starting materials, a thorough understanding of their thermal stability is a prerequisite for robust formulation development and regulatory compliance.[5][6][7]

Theoretical Degradation Pathways

The thermal degradation of di-C14-18-alkylmethyl amines in an inert atmosphere is primarily expected to proceed through pathways established for other long-chain aliphatic amines. The presence of beta-hydrogens relative to the nitrogen atom makes them susceptible to intramolecular elimination reactions.

Hofmann Elimination: The Primary Thermal Degradation Route

The most probable thermal degradation mechanism for tertiary amines with beta-hydrogens is the Hofmann elimination . This reaction involves the cleavage of a C-N bond and a C-H bond on an adjacent carbon (the beta-carbon), resulting in the formation of an alkene, and a lower-order amine. For a di-C14-18-alkylmethyl amine, this would lead to the formation of a long-chain alpha-olefin (C14-18) and a secondary amine, N-methyl-C14-18-alkylamine. The reaction can be generalized as follows:

The "Hofmann rule" predicts that the major product will be the least substituted (least sterically hindered) alkene. In the case of long, linear alkyl chains, this would predominantly be the terminal alkene (alpha-olefin).

Free Radical Degradation

In the presence of oxygen, particularly at elevated temperatures, oxidative degradation can occur. This process is often initiated by the formation of free radicals and can lead to a more complex mixture of degradation products, including hydroperoxides, alcohols, ketones, and smaller chain fragments. The tertiary amine functionality can also be oxidized to an N-oxide.[8]

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability and degradation products of di-C14-18-alkylmethyl amines. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with pyrolysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a material.[9]

Expected TGA Profile: For a high molecular weight compound like di-C14-18-alkylmethyl amine, a single-step decomposition is expected in an inert atmosphere, corresponding to the volatilization of the degradation products from the Hofmann elimination. The onset temperature of this weight loss is a key indicator of thermal stability. In an oxidative atmosphere (air), decomposition may occur at a lower temperature and potentially in multiple steps due to oxidative reactions.

Table 1: Typical TGA Experimental Parameters

| Parameter | Recommended Setting | Rationale |

| Sample Size | 5-10 mg | Ensures uniform heating and minimizes thermal gradients. |

| Heating Rate | 10 °C/min | A standard rate for screening thermal stability. Slower rates can provide better resolution of thermal events. |

| Temperature Range | Ambient to 600 °C | Sufficient to cover the decomposition of most organic compounds. |

| Atmosphere | Nitrogen (inert) and Air (oxidative) | To assess both thermal and thermo-oxidative stability. |

| Flow Rate | 20-50 mL/min | To ensure an inert or oxidative environment and efficiently remove evolved gases. |

| Crucible | Alumina or Platinum | Inert and stable at high temperatures. |

Experimental Protocol: TGA

-

Instrument Calibration: Calibrate the TGA for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the di-C14-18-alkylmethyl amine into a tared TGA crucible.

-

Experimental Setup: Place the crucible in the TGA furnace. Purge with the selected gas (nitrogen or air) for at least 15 minutes to ensure a stable atmosphere.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins). The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

Evolved Gas Analysis: TGA-FTIR

To identify the gaseous products of decomposition, the TGA can be coupled to a Fourier-Transform Infrared (FTIR) spectrometer. As the sample degrades, the evolved gases are swept into the FTIR gas cell for analysis. This is a powerful tool for confirming the Hofmann elimination mechanism by detecting the characteristic vibrational frequencies of alkenes and secondary amines in the evolved gas stream.[10]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, crystallization, and glass transitions.[11] For di-C14-18-alkylmethyl amines, DSC is useful for characterizing their melting behavior and assessing their physical stability upon heating.

Experimental Protocol: DSC

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Experimental Setup: Place the sample and a reference pan (empty sealed pan) into the DSC cell. Purge with nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat from ambient to a temperature approximately 20 °C above the expected melting point at 10 °C/min.

-

Hold for 2 minutes to ensure complete melting.

-

Cool back to ambient at 10 °C/min.

-

Perform a second heating scan under the same conditions to observe the behavior after a controlled thermal history.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined from the peak of the endotherm in the first heating scan.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of non-volatile compounds.[12][13][14] The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS. This technique is ideal for confirming the products of Hofmann elimination (alkenes and secondary amines).

Experimental Protocol: Py-GC-MS

-

Sample Preparation: Place a small amount (e.g., 100 µg) of the sample into a pyrolysis tube.

-

Pyrolysis: Rapidly heat the sample to a temperature above its decomposition onset (determined by TGA), for example, 400-600 °C.

-

GC Separation: The pyrolysis products are swept onto a GC column (a non-polar column such as a DB-5ms is a good starting point) with a suitable temperature program to separate the fragments.

-

MS Detection: The separated compounds are introduced into the mass spectrometer for identification based on their mass spectra and comparison with spectral libraries (e.g., NIST).

Table 2: Anticipated Degradation Products and their Mass Spectral Signatures

| Degradation Product | Expected m/z Fragments |

| C14-C18 α-Olefins | Molecular ion (M+), and a series of fragment ions differing by 14 amu (CH2). |

| N-methyl-C14-18-alkylamine | Fragments from alpha-cleavage adjacent to the nitrogen atom. |

| Dimethylamine | (If further degradation occurs) m/z 45 (M+), 44. |

Implications for Drug Development

The thermal stability of di-C14-18-alkylmethyl amines is a critical quality attribute when they are used in pharmaceutical formulations.

-

Manufacturing: High temperatures during manufacturing processes such as hot-melt extrusion or spray drying could initiate degradation, leading to the formation of impurities.

-

Stability and Shelf-life: The formation of degradation products over the shelf-life of a drug product can impact its safety and efficacy.[15][16] The presence of reactive alkenes or smaller, more polar amines could potentially interact with the active pharmaceutical ingredient (API) or other excipients.[17]

-

Regulatory Considerations: Regulatory agencies require thorough stability testing of both the drug substance and the final drug product.[18] This includes the identification and toxicological assessment of any significant degradation products.

Therefore, the analytical methods described in this guide are essential tools for de-risking the use of these amines in pharmaceutical development, from early-stage formulation screening to the establishment of commercial manufacturing processes and shelf-life specifications.

Conclusion

Di-C14-18-alkylmethyl amines are a promising class of excipients for pharmaceutical applications. Their thermal stability is a key parameter that must be thoroughly understood to ensure the development of safe and effective medicines. While specific experimental data on these compounds is limited, a strong theoretical and analytical framework exists for their evaluation. The primary thermal degradation pathway is expected to be Hofmann elimination, yielding long-chain alkenes and a secondary amine. A combination of TGA, DSC, and Py-GC-MS provides a comprehensive toolkit for characterizing the thermal properties and degradation products of these materials. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to confidently assess the stability of these and other novel long-chain amine excipients.

References

-

(National Institutes of Health)

-

(Royal Society of Chemistry)

-

(ScienceDirect)

-

(PubMed)

-

(BenchChem)

-

(Sigma-Aldrich)

-

(Waters Corporation)

-

(National Institutes of Health)

-

(Virginia Tech)

-

(ResearchGate)

-

(ChemRxiv)

-

(Pharmaceutical Technology)

-

(Wikipedia)

-

(Iowa State University Digital Repository)

-

(BOC Sciences)

-

(European Medicines Agency)

-

(GMP Navigator)

-

(BenchChem)

-

(ResearchGate)

-

(ResearchGate)

-

(ACS Figshare)

-

(ResearchGate)

-

(ResearchGate)

-

(XRF Scientific)

-

(MDPI)

-

(National Institutes of Health)

-

(MDPI)

-

(ATA Scientific)

-

(National Institutes of Health)

-

(Archimer)

-

(IPEC Federation)

-

(PIKE Technologies)

Sources

- 1. Fatty amine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 4. Application of liposomes in medicine and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. gmp-navigator.com [gmp-navigator.com]

- 7. Updated: IPEC Excipient Stability Guide for Pharmaceutical Excipients – IPEC Federation [ipec-federation.org]

- 8. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 9. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. acs.figshare.com [acs.figshare.com]

- 12. DSpace [dr.lib.iastate.edu]

- 13. researchgate.net [researchgate.net]

- 14. archimer.ifremer.fr [archimer.ifremer.fr]

- 15. cris.unibo.it [cris.unibo.it]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Solubility of di-C14-18-Alkylmethyl Amines in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of di-C14-18-alkylmethyl amines, a class of tertiary amines with significant applications in various industrial and research sectors. As high molecular weight, nonpolar molecules, their solubility behavior is of paramount importance for process design, formulation development, and reaction chemistry. This document delves into the theoretical principles governing their solubility, presents available qualitative and estimated quantitative data, and provides detailed, field-proven experimental protocols for the precise determination of their solubility in a range of organic solvents.

Introduction: Understanding di-C14-18-Alkylmethyl Amines

Di-C14-18-alkylmethyl amines are tertiary amines characterized by a central nitrogen atom bonded to two long alkyl chains, ranging from 14 to 18 carbon atoms in length, and one methyl group. These compounds are typically derived from natural sources such as hydrogenated tallow, resulting in a mixture of alkyl chain lengths. Their substantial hydrocarbon content renders them highly nonpolar and hydrophobic.

Key Physicochemical Properties:

| Property | Value/Description | Source |

| Chemical Name | Amines, di-C14-18-alkylmethyl | [1] |

| CAS Number | 67700-99-6 | [1] |

| Appearance | Solid or semi-solid at room temperature | General Knowledge |

| Molecular Formula | C33H69N (representative) | [1] |

| Molecular Weight | ~479.9 g/mol (representative) | [1] |

| Boiling Point | ~540.6 °C at 760 mmHg | [1] |

| LogP (Octanol-Water Partition Coefficient) | ~11.88 (estimated) | [1] |

The high LogP value underscores the lipophilic nature of these amines, predicting poor aqueous solubility and a strong affinity for nonpolar organic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for understanding the solubility of di-C14-18-alkylmethyl amines. Their dissolution is governed by the interplay of intermolecular forces between the solute (the amine) and the solvent.

2.1. Solute-Solvent Interactions

-

Van der Waals Forces: The long, saturated alkyl chains of the amine molecules lead to significant London dispersion forces. For dissolution to occur, the solvent molecules must be able to establish comparable or stronger van der Waals interactions with the amine. Nonpolar solvents like hydrocarbons are adept at this.

-

Dipole-Dipole Interactions: The C-N bonds in the tertiary amine group introduce a modest dipole moment. Polar aprotic solvents can interact through these dipoles, but this is a weaker force compared to the dominant dispersion forces.

-

Hydrogen Bonding: As tertiary this compound amines lack a hydrogen atom directly bonded to the nitrogen. Therefore, they cannot act as hydrogen bond donors. They can, however, act as weak hydrogen bond acceptors through the lone pair of electrons on the nitrogen atom. This allows for some interaction with protic solvents like alcohols, although this is often overshadowed by the large nonpolar alkyl groups.

2.2. The Influence of Solvent Polarity

The solubility of these long-chain amines is inversely related to the polarity of the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through London dispersion forces, which are highly compatible with the long alkyl chains of the di-C14-18-alkylmethyl amines. Consequently, high solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents possess a dipole moment but do not have hydrogen bond donating capabilities. While some dipole-dipole interactions are possible, the overall solubility will be dictated by the solvent's ability to accommodate the large nonpolar portion of the amine.

-

Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents can engage in weak hydrogen bonding with the nitrogen atom of the amine. However, the energetic cost of disrupting the strong hydrogen bonding network of the alcohol to accommodate the large, nonpolar alkyl chains can limit solubility.

-

Highly Polar Solvents (e.g., Water): Due to their large hydrophobic structure and inability to effectively participate in the strong hydrogen bonding network of water, di-C14-18-alkylmethyl amines are practically insoluble in water.

2.3. Effect of Temperature

For the dissolution of a solid in a liquid, the process is typically endothermic, meaning that solubility increases with temperature.[2] The added thermal energy helps to overcome the lattice energy of the solid amine and disrupt the intermolecular forces of the solvent, facilitating dissolution. The extent of this temperature dependence will vary with the specific solvent and the enthalpy of solution.

Qualitative and Estimated Quantitative Solubility

While specific, publicly available quantitative solubility data for di-C14-18-alkylmethyl amines is scarce, information on structurally similar long-chain amines and general chemical principles allows for a reliable estimation.

Qualitative Solubility:

Based on their chemical structure and the principles outlined above, the following qualitative solubility profile can be established:

-

Soluble in: Aromatic hydrocarbons (e.g., toluene, xylene), aliphatic hydrocarbons (e.g., hexane, heptane), chlorinated hydrocarbons (e.g., chloroform, dichloromethane), and ethers.

-

Sparingly Soluble to Soluble in: Alcohols (e.g., ethanol, isopropanol), and ketones (e.g., acetone). The solubility in shorter-chain alcohols is expected to be lower than in longer-chain alcohols.

-

Insoluble in: Water.

Estimated Quantitative Solubility Data:

The following table provides an estimated solubility of di-C14-18-alkylmethyl amines in various solvents at ambient temperature (20-25°C). These are estimates based on the behavior of similar long-chain amines and should be confirmed by experimental determination for specific applications.

| Solvent Class | Solvent Example | Estimated Solubility |

| Hydrocarbons | Toluene | High (> 100 g/L) |

| Hexane | High (> 100 g/L) | |

| Alcohols | Isopropanol | Moderate (10 - 100 g/L) |

| Ethanol | Moderate (10 - 100 g/L) | |

| Ethers | Tetrahydrofuran (THF) | High (> 100 g/L) |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted isothermal shake-flask method, which is a reliable technique for determining the thermodynamic solubility of compounds like di-C14-18-alkylmethyl amines in organic solvents.

4.1. Principle

An excess amount of the solid amine is equilibrated with the solvent of interest at a constant temperature for a sufficient period to reach saturation. The concentration of the dissolved amine in the supernatant is then determined using a suitable analytical method.

4.2. Materials and Equipment

-

Di-C14-18-alkylmethyl amine (solute)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., ELSD or CAD)

4.3. Experimental Workflow Diagram

Sources

A Technical Guide to the Research Applications of Tertiary Long-Chain Amines: From Molecular Design to Functional Materials

Executive Summary: Tertiary long-chain amines represent a class of molecules whose unique architecture—a nitrogen atom bonded to three alkyl groups, at least one of which is a long, hydrophobic chain—gives rise to a powerful combination of physicochemical properties. Their most pivotal characteristic is pH-responsiveness, wherein the tertiary amine head group can be reversibly protonated in acidic environments. This "molecular switch" behavior, coupled with their inherent amphiphilicity and surface activity, has positioned them as indispensable tools in advanced research. This guide provides an in-depth exploration of their applications, from their revolutionary role in nucleic acid delivery systems like lipid nanoparticles (LNPs) to their function as smart polymers, highly efficient corrosion inhibitors, and metal-free organocatalysts. We will delve into the core mechanisms that underpin these functions, present detailed experimental workflows, and offer insights into the rational design of these versatile molecules for researchers, scientists, and drug development professionals.

Section 1: Fundamental Principles of Tertiary Long-Chain Amines

The utility of any functional molecule is dictated by its structure and resulting properties. For tertiary long-chain amines, the synergy between the hydrophilic amine "head" and the lipophilic alkyl "tail(s)" is the foundation of their versatility.

Molecular Architecture and Physicochemical Properties

The defining feature of a tertiary amine is a nitrogen atom connected to three carbon substituents. In long-chain variants, at least one of these substituents is an extended alkyl chain (typically C8-C20). This structure confers two critical properties:

-

Amphiphilicity: The molecule possesses both a polar, hydrophilic tertiary amine head and a nonpolar, hydrophobic tail. This dual nature drives their self-assembly in aqueous solutions to form structures like micelles or bilayers, and it is fundamental to their function as surfactants and stabilizers.

-

pH-Responsiveness: The tertiary amine group typically has a pKa value in the range of 6.0-7.0, although this can be tuned by molecular design.[1] At a physiological pH of ~7.4, the amine is largely deprotonated and electrically neutral. In acidic environments (pH < pKa), the lone pair of electrons on the nitrogen atom accepts a proton, rendering the head group positively charged.[1] This reversible transition from a neutral, hydrophobic state to a cationic, hydrophilic state is the key mechanistic switch exploited in numerous applications.

Caption: Reversible protonation of a tertiary amine group in response to environmental pH.

Synthesis and Characterization Strategies

The synthesis of novel tertiary long-chain amines is an active area of research, as it allows for the fine-tuning of properties like pKa, biodegradability, and potency. While numerous methods exist, reductive amination remains a cornerstone.[2] More recent protocols leverage Brønsted acids or photocatalysis to achieve high efficiency under milder conditions.[2][3][4]

| Synthetic Method | Description | Key Advantages | Common Reagents | Reference(s) |

| Reductive Amination | A two-step or one-pot reaction involving the formation of an enamine or iminium ion from a secondary amine and a carbonyl compound, followed by reduction. | High versatility, broad substrate scope. | Secondary amine, aldehyde/ketone, NaBH(OAc)₃, NaBH₃CN, H₂/Pd. | [2][5] |

| Alkylation of Amines | Direct reaction of a secondary amine with an alkyl halide. Can be difficult to control and may lead to quaternization. | Simple procedure. | Secondary amine, alkyl halide. | [6] |

| Amide Reduction | A secondary amine is first reacted with an acid chloride to form an amide, which is then reduced to the tertiary amine. | Good for specific architectures, avoids over-alkylation. | Secondary amine, acid chloride, LiAlH₄. | [5] |

| Brønsted Acid Catalysis | Utilizes a strong acid like triflic acid to promote the direct reductive amination of carbonyl compounds. | Metal-free, practical, and efficient. | Carbonyl compound, amine, silane reductant, triflic acid. | [2][7] |

| Photocatalysis | Uses light and a photocatalyst to generate radical intermediates for C-N bond formation. | Mild reaction conditions, high functional group tolerance. | Secondary amine, alkyl halide, photocatalyst (e.g., copper-based). | [4] |

Characterization of these molecules is typically performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure, Mass Spectrometry (MS) verifies the molecular weight, and techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used for separation and purity assessment.[8][9]

Section 2: Revolutionizing Drug Delivery and Gene Therapy

Perhaps the most impactful application of tertiary long-chain amines is in the field of drug and gene delivery, where their pH-responsive nature is masterfully exploited to overcome critical biological barriers.

Ionizable Lipids in Lipid Nanoparticle (LNP) Technology

Tertiary amines are the central component of the "ionizable lipids" that enabled the successful clinical translation of siRNA and mRNA therapies, most notably the COVID-19 vaccines.[][11] These lipids, such as ALC-0315 and SM-102, are ingeniously designed to navigate the complex journey from injection to intracellular payload release.[][12]

Mechanism of Action: The process is a multi-stage, pH-driven workflow:

-

Encapsulation (Acidic pH): During LNP formulation, an ethanolic lipid mixture is rapidly mixed with an acidic aqueous buffer (pH ~4) containing the negatively charged nucleic acid (mRNA, siRNA). At this low pH, the tertiary amine is protonated and becomes cationic, enabling it to electrostatically bind and condense the nucleic acid into a compact core.[13]

-

Circulation (Neutral pH): After formulation, the LNPs are neutralized to physiological pH (~7.4). The tertiary amine deprotonates, becoming neutral. This neutralization of surface charge is crucial for preventing aggregation and minimizing nonspecific interactions with blood components, thereby prolonging circulation time.[1]

-

Endosomal Escape (Acidic pH): Upon cellular uptake via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops to 5.0-6.5. This acidic environment again protonates the tertiary amine, restoring its positive charge. The now-cationic lipid is believed to interact with negatively charged lipids in the endosomal membrane, leading to membrane destabilization, disruption, and the release of the nucleic acid cargo into the cytoplasm where it can be translated (mRNA) or exert its function (siRNA).[1][14] This is often referred to as the "proton sponge" effect.

Caption: Workflow of LNP-mediated mRNA delivery, driven by the pH-responsive tertiary amine.

Experimental Protocol: Formulation of Tertiary Amine-Based LNPs

This protocol describes a general method for formulating nucleic acid-loaded LNPs using a microfluidic mixing approach. Note: All work with RNA must be conducted in an RNase-free environment.

-

Preparation of Solutions:

-

Lipid Phase: Prepare a 10 mM stock solution of the lipid mixture in absolute ethanol. A typical molar ratio is 50% ionizable tertiary amine lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[1]

-

Aqueous Phase: Prepare the nucleic acid (e.g., mRNA) in a 25-50 mM sodium citrate buffer at pH 4.0.[13]

-

-

Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., NanoAssemblr).

-

Load the lipid phase into one syringe and the aqueous phase into another.

-

Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.[13]

-

Initiate mixing. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble around the nucleic acid, forming LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is diluted and dialyzed against a neutral buffer (e.g., PBS, pH 7.4) for at least 18 hours to remove the ethanol and exchange the acidic buffer. This step is critical for neutralizing the LNP surface charge.[13]

-

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Target size is typically <100 nm with a PDI < 0.2.

-

Zeta Potential: Measure to confirm surface charge. It should be near-neutral (~0 mV) after buffer exchange to pH 7.4.

-

Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye assay (e.g., RiboGreen). This is done by measuring fluorescence before and after lysing the LNPs with a detergent like Triton X-100.

-

pH-Responsive Polymeric Systems for Targeted Delivery

The same pH-responsive principle is applied to create "smart" polymers for cancer therapy. The tumor microenvironment is often slightly acidic (pH 6.5-6.8) compared to healthy tissue.[15] Polymers containing tertiary amine side chains can be designed to exploit this subtle difference.

-

pH-Sensitive Micelles and Polymersomes: Amphiphilic block copolymers with tertiary amine groups can self-assemble into core-shell micelles at physiological pH, encapsulating hydrophobic drugs.[16] When these micelles accumulate in the acidic tumor environment, the protonation of the amine groups increases the hydrophilicity of the core-forming block, leading to micelle swelling or disassembly and subsequent release of the drug payload directly at the target site.[16][17]

-

Stimuli-Responsive Hydrogels: Polypeptide or polymer-based hydrogels modified with tertiary amines can undergo pH-dependent sol-gel transitions.[18] These can be used as injectable depots that are liquid at the time of administration but form a gel in vivo, providing sustained, pH-triggered release of therapeutic agents.[18]

Caption: pH-triggered drug release from a polymeric micelle in an acidic tumor environment.

Section 3: Innovations in Material Science and Industrial Chemistry

Beyond biomedicine, the surface-active and reactive nature of tertiary long-chain amines makes them valuable in industrial applications.

Advanced Corrosion Inhibitors

Long-chain amines are highly effective corrosion inhibitors for metals in acidic environments, a critical need in the oil and gas industry.[19][20] The mechanism involves two key interactions:

-

Adsorption: The lone pair of electrons on the nitrogen atom of the amine head group adsorbs onto the metal surface.

-

Barrier Formation: The long, hydrophobic alkyl chains orient themselves away from the surface, forming a dense, nonpolar film that displaces water and prevents corrosive agents from reaching the metal.[20]

Research indicates that tertiary amines often exhibit not only superior corrosion inhibition but also lower ecotoxicity compared to their primary and secondary counterparts, making them a more environmentally favorable choice.[21]

| Amine Type | Relative Inhibition Efficiency | Relative Ecotoxicity | Reference |

| Primary Amine | Good | Higher | [21] |

| Secondary Amine | Very Good | Moderate | [21] |

| Tertiary Amine | Excellent | Lower | [21] |

Surface Modification and Nanocrystal Synthesis

The amphiphilic character of long-chain amines allows them to function as powerful surface modifying agents and templates in nanotechnology.

-

Tuning Surface Wettability: Covalently grafting or physically adsorbing long-chain amines onto the surface of materials like graphene oxide can dramatically alter their surface energy. Increasing the density and length of the alkyl chains can transform a hydrophilic surface into a superhydrophobic one.[22]

-

Templates for Nanoparticle Synthesis: In the synthesis of metal nanoparticles, long-chain amines can act as both a reducing agent and a capping/stabilizing agent.[23] They control the size and shape of the growing nanocrystals and prevent their aggregation, enabling the formation of monodisperse nanoparticles with tailored properties.[24][25]

Section 4: Catalysis and Separation Science

The nucleophilic and basic properties of the tertiary amine group also enable applications in chemical synthesis and purification.

Organocatalysis

Tertiary amines are emerging as a class of simple, metal-free, and environmentally friendly organocatalysts.[26] They are particularly effective in activating substrates for reactions like the cycloaddition of CO₂ into epoxides to form cyclic carbonates—a key process for carbon capture and utilization.[26] Their basicity allows them to interact with CO₂, while their nucleophilicity facilitates the ring-opening of the epoxide, driving the catalytic cycle.[27]

Solvent Extraction and Separation

In analytical chemistry and hydrometallurgy, long-chain tertiary amines are used as liquid ion exchangers for solvent extraction.[28] In an organic phase, they can effectively extract mineral acids or metal-anion complexes from an aqueous phase. This process is reversible by altering the pH, allowing for the selective separation and recovery of valuable metals or the removal of impurities.

Section 5: Conclusion and Future Outlook